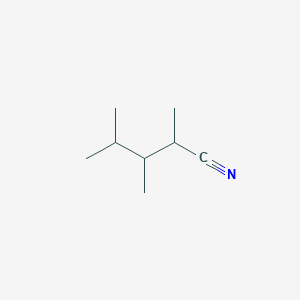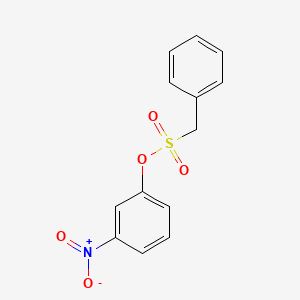
3-Nitrophenyl phenylmethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nitrophenyl phenylmethanesulfonate is an organic compound that belongs to the class of sulfonates. It is characterized by the presence of a nitrophenyl group and a phenylmethanesulfonate group. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitrophenyl phenylmethanesulfonate typically involves the reaction of phenylmethanesulfonyl chloride with 3-nitrophenol. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sulfonate ester. The reaction conditions are generally mild, and the product can be purified through recrystallization or column chromatography .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The compound is typically produced in bulk and subjected to rigorous quality control measures to ensure its purity and consistency .
Chemical Reactions Analysis
Types of Reactions
3-Nitrophenyl phenylmethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The nitrophenolate group can be exchanged for a wide range of substituted phenols and alkyl alcohols.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include phenols and alkyl alcohols.
Reduction Reactions: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Major Products Formed
Substitution Reactions: The major products are substituted phenylmethanesulfonates.
Reduction Reactions: The major product is 3-aminophenyl phenylmethanesulfonate.
Scientific Research Applications
3-Nitrophenyl phenylmethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters.
Biology: The compound can be used in biochemical assays to study enzyme activities and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Nitrophenyl phenylmethanesulfonate involves the interaction of its sulfonate group with various molecular targets. The compound can act as an electrophile, facilitating nucleophilic substitution reactions. The nitrophenyl group can also participate in electron transfer processes, making the compound useful in redox reactions .
Comparison with Similar Compounds
Similar Compounds
- 4-Nitrophenyl phenylmethanesulfonate
- 2-Nitrophenyl phenylmethanesulfonate
- 4-Nitrophenyl benzylsulfonate
Uniqueness
3-Nitrophenyl phenylmethanesulfonate is unique due to its specific substitution pattern, which influences its reactivity and applications. The position of the nitro group on the phenyl ring can significantly affect the compound’s electronic properties and its behavior in chemical reactions .
Properties
CAS No. |
56620-17-8 |
|---|---|
Molecular Formula |
C13H11NO5S |
Molecular Weight |
293.30 g/mol |
IUPAC Name |
(3-nitrophenyl) phenylmethanesulfonate |
InChI |
InChI=1S/C13H11NO5S/c15-14(16)12-7-4-8-13(9-12)19-20(17,18)10-11-5-2-1-3-6-11/h1-9H,10H2 |
InChI Key |
ZWYZPOQNLYRXCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)OC2=CC=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl [([1,1'-biphenyl]-4-yl)oxy]acetate](/img/structure/B14637152.png)
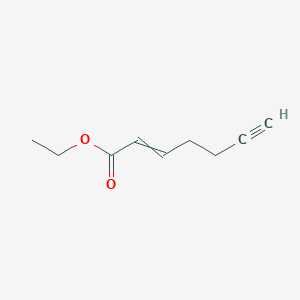
![2-[2-(4-Bromophenyl)ethenyl]-1,3-benzothiazole](/img/structure/B14637158.png)
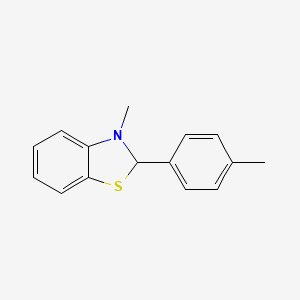
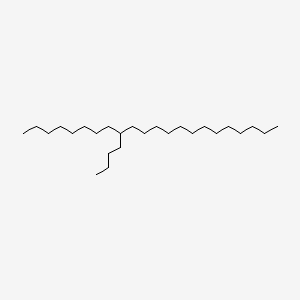
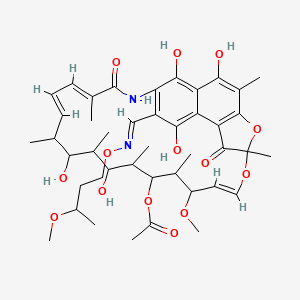
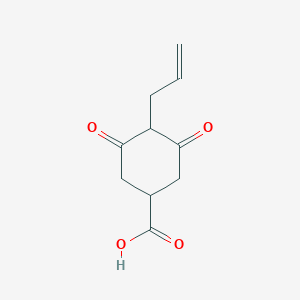
![1,4-Dimethylbicyclo[2.2.2]octane](/img/structure/B14637191.png)
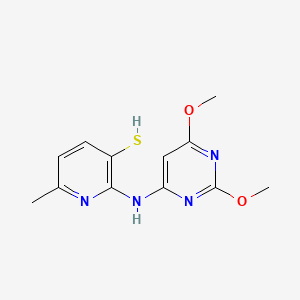
![3-[(2,4-Dinitrophenyl)sulfanyl]-5-pentyl-4-phenyl-4H-1,2,4-triazole](/img/structure/B14637195.png)
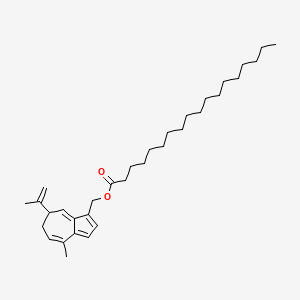
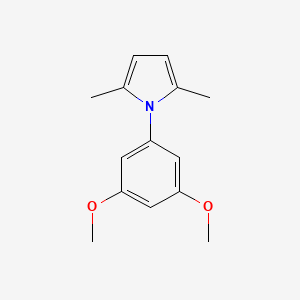
![Ethanol, 2-[2-(2-pyridinyloxy)ethoxy]-](/img/structure/B14637219.png)
